

# Monobutyl Fumarate: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Monobutyl fumarate

CAS No.: 16062-88-7

Cat. No.: B098557

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of **monobutyl fumarate** (MBF), a monoalkyl ester of fumaric acid with significant potential in therapeutic development. As a lipophilic prodrug of monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis and psoriasis therapeutic dimethyl fumarate (DMF), MBF presents a compelling case for investigation. This document delves into the chemical synthesis, physicochemical properties, and the well-established mechanism of action of fumarates, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Detailed experimental protocols for synthesis, in-vitro characterization, and in-vivo evaluation are provided to empower researchers in their exploration of this promising compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of **monobutyl fumarate**.

## Introduction: The Therapeutic Promise of Fumaric Acid Esters

Fumaric acid esters (FAEs) have emerged as a clinically significant class of immunomodulatory and neuroprotective agents.[1] The therapeutic journey of FAEs began with the use of a mixture of dimethyl fumarate (DMF) and monoethyl fumarate (MEF) salts for the treatment of psoriasis.[2] Subsequent research identified DMF as the primary active component, which is

rapidly hydrolyzed in vivo to its active metabolite, monomethyl fumarate (MMF).[2] MMF is now recognized as the key mediator of the therapeutic effects of DMF.[1] This understanding has spurred the development of various prodrugs of MMF, aiming to optimize its pharmacokinetic profile and improve gastrointestinal tolerability.[3]

**Monobutyl fumarate** (MBF) fits into this landscape as a logical evolution in MMF prodrug design. By esterifying fumaric acid with butanol, MBF exhibits increased lipophilicity compared to MMF, which may offer advantages in formulation and absorption. Upon oral administration, it is anticipated that MBF will be efficiently hydrolyzed by esterases in the gastrointestinal tract and blood to release MMF, thereby delivering the active therapeutic moiety. This guide will provide a detailed technical exploration of MBF, from its fundamental chemistry to its potential therapeutic applications.

## Chemical and Physicochemical Properties of Monobutyl Fumarate

A thorough understanding of the chemical and physical properties of a drug candidate is fundamental to its development. This section details the key characteristics of **monobutyl fumarate**.

### Chemical Structure and Identification

- IUPAC Name: (2E)-4-butoxy-4-oxobut-2-enoic acid
- Synonyms: **Monobutyl fumarate**, n-Butyl fumarate, Fumaric acid monobutyl ester
- CAS Number: 16062-88-7
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>O<sub>4</sub>
- Molecular Weight: 172.18 g/mol

### Physicochemical Data

The following table summarizes key physicochemical properties of **monobutyl fumarate**. It is important to note that some of these values are computationally predicted and should be experimentally verified for drug development purposes.

| Property                     | Value            | Source                   |
|------------------------------|------------------|--------------------------|
| Molecular Weight             | 172.18 g/mol     | PubChem[4]               |
| XLogP3-AA (LogP)             | 1.1              | PubChem (Computed)[4]    |
| Hydrogen Bond Donor Count    | 1                | PubChem (Computed)[4]    |
| Hydrogen Bond Acceptor Count | 4                | PubChem (Computed)[4]    |
| Rotatable Bond Count         | 6                | PubChem (Computed)[4]    |
| pKa                          | ~3.6 (Predicted) | Similar to MMF (3.63)[5] |
| Solubility                   | Soluble in DMSO  | MedKoo Biosciences[2]    |

## Synthesis of Monobutyl Fumarate: A Step-by-Step Protocol

The synthesis of monoalkyl fumarates can be achieved through the esterification of maleic anhydride followed by isomerization.[6] The following protocol is adapted from established methods for the synthesis of monomethyl fumarate.[7]

### Materials and Reagents

- Maleic Anhydride
- n-Butanol
- Toluene
- Thiourea (or another suitable isomerization catalyst)
- Hydrochloric Acid (optional, for catalysis)
- Sodium Bicarbonate Solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Rotary Evaporator
- Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic Stirrer and Heating Mantle

## Synthetic Procedure

- Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene. Add n-butanol (1.1 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Isomerization: After the formation of monobutyl maleate is complete, cool the reaction mixture to room temperature. Add a catalytic amount of thiourea (e.g., 0.05 eq).
- Heat the mixture to 80-100 °C and stir for 4-6 hours to facilitate the isomerization from the cis (maleate) to the trans (fumarate) isomer. Monitor the isomerization by TLC or HPLC.
- Work-up: Once the isomerization is complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude **monobutyl fumarate** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

## Characterization

The identity and purity of the synthesized **monobutyl fumarate** should be confirmed by standard analytical techniques, including:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry: To verify the molecular weight.
- HPLC: To determine the purity.
- Melting Point: To assess purity.

## Mechanism of Action: The Nrf2 Pathway

The therapeutic effects of fumaric acid esters are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. Fumarates, being electrophilic Michael acceptors, react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The resulting enhancement of the cellular antioxidant capacity is believed to underlie the anti-inflammatory and neuroprotective effects of fumarates.

Below is a diagram illustrating the Nrf2 activation pathway by fumarates.

Caption: Nrf2 Pathway Activation by **Monobutyl Fumarate**.

## In-Vitro Experimental Protocols

The following protocols provide a framework for the in-vitro characterization of **monobutyl fumarate**'s biological activity.

## Nrf2 Nuclear Translocation by Immunofluorescence

This assay visually confirms the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the test compound.

- **Cell Culture:** Plate a suitable cell line (e.g., human astrocytes, neuroblastoma cells, or keratinocytes) on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
- **Treatment:** Treat the cells with varying concentrations of **monobutyl fumarate** (and appropriate controls, such as MMF and a vehicle control) for a predetermined time (e.g., 2-6 hours).
- **Fixation and Permeabilization:** Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9] Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]
- **Blocking:** Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
- **Counterstaining and Mounting:** Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging and Analysis:** Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.



[Click to download full resolution via product page](#)

Caption: Workflow for Nrf2 Immunofluorescence Assay.

## In-Vivo Experimental Protocols

Animal models are essential for evaluating the therapeutic potential and safety of a new chemical entity. The following protocol describes a widely used model for assessing anti-inflammatory activity.

## Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for screening compounds for acute anti-inflammatory activity.<sup>[10][11]</sup>

- **Animals:** Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
- **Grouping and Dosing:** Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and groups receiving different doses of **monobutyl fumarate**. Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
- **Induction of Edema:** Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.<sup>[11]</sup>
- **Measurement of Paw Edema:** Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.



[Click to download full resolution via product page](#)

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

## Pharmacokinetics, Toxicology, and Formulation Considerations

### Pharmacokinetics

Specific pharmacokinetic data for **monobutyl fumarate** are not readily available in the public domain. However, based on the data from other fumaric acid esters, the following can be inferred:[\[2\]](#)[\[5\]](#)

- Absorption: As a more lipophilic ester, **monobutyl fumarate** is expected to be well-absorbed from the gastrointestinal tract.
- Metabolism: It is anticipated to undergo rapid and extensive first-pass metabolism by esterases in the gut wall, blood, and liver, leading to the formation of its active metabolite, monomethyl fumarate (MMF), and butanol.
- Distribution and Elimination: The pharmacokinetic profile of the liberated MMF is expected to be similar to that observed after administration of DMF.[\[5\]](#)

## Toxicology

Detailed toxicological studies of **monobutyl fumarate** have not been published. However, fumaric acid itself has a low toxicity profile.[\[12\]](#) The safety of any new fumaric acid ester would need to be thoroughly evaluated, with particular attention to potential gastrointestinal side effects, which are common with this class of drugs.

## Formulation for Oral Delivery

To mitigate gastrointestinal side effects and ensure delivery to the small intestine for optimal absorption, an enteric-coated formulation is recommended for oral administration of **monobutyl fumarate**.[\[13\]](#)

- Core Tablet/Pellet: The active pharmaceutical ingredient (API) can be formulated into a core tablet or pellets with suitable excipients.
- Seal Coat: An optional seal coat can be applied to protect the API from the acidic enteric polymer.
- Enteric Coating: A pH-sensitive polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine should be used.[\[14\]](#) Common enteric polymers include derivatives of polymethacrylates, cellulose acetate phthalate, and polyvinyl acetate phthalate.

## Analytical Methods and Stability

### Analytical Method for Quantification

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantification of **monobutyl fumarate** and its potential degradation products. A suitable method, adapted from those used for DMF and MMF, would likely involve:[15][16]

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3.0)
- Flow Rate: 1.0 mL/min
- Detection: UV detection at approximately 210 nm

## Stability

A comprehensive stability testing program should be conducted according to ICH guidelines (Q1A(R2)) to determine the shelf-life of **monobutyl fumarate** as a drug substance and in its formulated product.[17] This should include testing under long-term, intermediate, and accelerated storage conditions.

## Regulatory and Patent Landscape

While numerous patents exist for prodrugs of monomethyl fumarate, a specific search for patents explicitly covering the therapeutic use of **monobutyl fumarate** did not yield prominent results at the time of this writing.[3][8] This may suggest an opportunity for novel intellectual property in this area. Any development program for **monobutyl fumarate** should include a thorough freedom-to-operate analysis.

## Conclusion and Future Directions

**Monobutyl fumarate** represents a promising next-generation prodrug of monomethyl fumarate, with the potential for an optimized pharmacokinetic and tolerability profile. Its straightforward synthesis and well-understood mechanism of action make it an attractive candidate for further investigation in inflammatory and neurodegenerative diseases. The experimental protocols and technical information provided in this guide offer a solid foundation for researchers and drug developers to unlock the therapeutic potential of this intriguing molecule. Future research should focus on obtaining robust experimental data on its

physicochemical properties, pharmacokinetics, and toxicology to support its progression towards clinical development.

## References

- Burness, C. B., & Deeks, E. D. (2020). Monomethyl Fumarate: A Review in Relapsing-Remitting MS. *CNS drugs*, 34(11), 1195–1204.
- Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients.
- Mrowietz, U., Morrison, P. J., Suhrkamp, I., Kumanova, M., & Clement, B. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. *Trends in pharmacological sciences*, 39(1), 1–12.
- Rostami Yazdi, M., & Mrowietz, U. (2008). Fumaric acid esters.
- Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope. (n.d.). ResearchGate. Retrieved January 22, 2026, from [[Link](#)]
- Gangakhedkar, A. A., & Gangakhedkar, A. A. (2014).
- Morris, C. J. (2011). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. *Current protocols in pharmacology*, Chapter 5, Unit 5.4.
- Enteric coating compositions and methods of making and using the same. (n.d.). Google Patents.
- Process for the preparation of monoesters of fumaric acid. (n.d.). Google Patents.
- Levey, S., & Gast, J. H. (1944). A study to determine the toxicity of fumaric acid.
- ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
- Avdeef, A., & Tsinman, O. (2006). pKa values of fumaric acid potentiometrically determined in this study... ResearchGate. Retrieved from [[Link](#)]
- Singh, S., Kumar, V., & Singh, S. (2020). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. *Journal of pharmaceutical and biomedical analysis*, 191, 113606.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 22, 2026, from [[Link](#)]

- PubChem. (n.d.). **Monobutyl fumarate**. National Center for Biotechnology Information. Retrieved January 22, 2026, from [\[Link\]](#)
- Mrowietz, U., & Altmeyer, P. (2016). Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. ResearchGate. Retrieved from [\[Link\]](#)
- Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells. (2021). Bio-protocol, 11(20), e4188.
- Enteric tablet containing dimethyl fumarate. (n.d.). Google Patents.
- Controlled release pharmaceutical compositions comprising a fumaric acid ester. (n.d.). Google Patents.
- European Commission Health & Consumer Protection Directorate-General. (2003). Report on the safety of Fumaric Acid.
- ICH. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Al-Gousous, J., & Langguth, P. (2019). Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability. European journal of pharmaceutical sciences, 138, 105019.
- (A) Immunofluorescence analysis of Nrf2 nuclear translocation and (B)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)
- Monomethyl fumarate derivatives and pharmaceutical compositions using same. (n.d.). Google Patents.
- de Souza, T. A., & Breitzkreutz, J. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1333-1341.
- World Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Process for the preparation of dialkyl succinate from maleic anhydride. (n.d.). Google Patents.
- Khan, A. U., et al. (2015). Efficacies of fumaric acid and its mono- and di-methyl esters in rodent models for analgesics and anti-inflammatory agents. ResearchGate. Retrieved from [\[Link\]](#)
- Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Semantic Scholar. Retrieved from [\[Link\]](#)

- Levey, S., & Gast, J. H. (1944). A study to Determine the Toxicity of Fumaric Acid. ScienceDirect. Retrieved from [\[Link\]](#)
- Parashar, T., et al. (2014). ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS. World Journal Of Pharmacy and Pharmaceutical Research.
- Fumarate ester dosage forms with enhanced gastrointestinal tolerability. (n.d.). PubChem. Retrieved January 22, 2026, from [\[Link\]](#)
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hep
- What are the products of the reaction between maleic anhydride and alcohols? (2023, May 22). Koyon. Retrieved from [\[Link\]](#)
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian journal of pharmacology, 45(6), 579–585.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. (2016).
- Skin permeation enhancer compositions. (n.d.). Justia Patents. Retrieved January 22, 2026, from [\[Link\]](#)
- Drosophila Keap1 Proteins Assemble Nuclear Condensates in Response to Oxidative Stress. (2022). International journal of molecular sciences, 23(21), 13356.
- Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. (2016). Semantic Scholar. Retrieved from [\[Link\]](#)
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [\[Link\]](#)
- Kinetic investigations on esterification of maleic anhydride with butanols. (2014). Przemysl Chemiczny, 93(10), 1735-1738.
- Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid. (2012). ResearchGate. Retrieved from [\[Link\]](#)

- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.
- Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). SlideShare. Retrieved January 22, 2026, from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Fumaric acid esters - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. US8669281B1 - Prodrugs of fumarates and their use in treating various diseases - Google Patents [[patents.google.com](https://patents.google.com)]
4. ppor.az [[ppor.az](https://ppor.az)]
5. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. koyonchem.com [[koyonchem.com](https://koyonchem.com)]
7. EP0069926B1 - Process for the preparation of monoesters of fumaric acid - Google Patents [[patents.google.com](https://patents.google.com)]
8. WO2020171507A1 - Monomethyl fumarate derivatives and pharmaceutical compositions using same - Google Patents [[patents.google.com](https://patents.google.com)]
9. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
10. inotiv.com [[inotiv.com](https://inotiv.com)]
11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
12. researchgate.net [[researchgate.net](https://researchgate.net)]

- [13. WO2020242132A1 - Enteric tablet containing dimethyl fumarate - Google Patents \[patents.google.com\]](#)
- [14. Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. ijcr.org \[ijcr.org\]](#)
- [17. ema.europa.eu \[ema.europa.eu\]](#)
- [To cite this document: BenchChem. \[Monobutyl Fumarate: A Technical Guide for Drug Development Professionals\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b098557#what-is-monobutyl-fumarate\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)